Propargyl-PEG4-Br

Beschreibung

Contextualization of Propargyl-PEG4-bromide within Heterobifunctional Linker Chemistry

Propargyl-PEG4-bromide is classified as a heterobifunctional linker. biosynth.combroadpharm.com This means it possesses two different reactive functional groups at its termini, allowing for the stepwise conjugation of two different molecules. biosynth.com In this case, the propargyl group and the bromide group provide orthogonal reactivity. The ability to selectively react one group while the other remains inert is a crucial feature in the design of complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). precisepeg.comsigmaaldrich.com

The synthesis of such heterobifunctional oligo(ethylene glycol) (OEG) linkers often involves the desymmetrization of homofunctional OEGs. nih.gov For instance, tetra(ethylene glycol) can be reacted with propargyl bromide in the presence of a base like sodium hydride to yield the mono-propargylated product. nih.gov This strategic approach allows for the creation of linkers with distinct reactive ends, which are essential for building sophisticated biomolecular conjugates. nih.gov

Significance of Polyethylene (B3416737) Glycol (PEG) Scaffolds in Biocompatible Conjugation

The inclusion of a polyethylene glycol (PEG) spacer is a defining characteristic of Propargyl-PEG4-bromide and a key contributor to its utility in biological applications. PEG is a synthetic, hydrophilic, and biocompatible polymer that is approved by the FDA for use in various biomedical applications. diagnosticsworldnews.comsigmaaldrich.commdpi.com The process of covalently attaching PEG chains to molecules, known as PEGylation, offers several advantages:

Increased Solubility : The hydrophilic nature of the PEG spacer enhances the solubility of the molecule in aqueous media, which is crucial for biological applications. axispharm.comcd-bioparticles.netbroadpharm.com

Biocompatibility : PEG is generally non-toxic and non-immunogenic, reducing the likelihood of adverse reactions when introduced into biological systems. sigmaaldrich.commdpi.commdpi.com

Improved Pharmacokinetics : In drug delivery, PEGylation can increase the hydrodynamic volume of a drug molecule, prolonging its circulation time in the bloodstream and protecting it from enzymatic degradation. mdpi.commdpi.com

Reduced Antigenicity : By masking the conjugated molecule, PEG can reduce or eliminate its antigenicity and immunogenicity. nih.gov

The PEG4 unit in Propargyl-PEG4-bromide provides a flexible and water-soluble spacer that physically separates the two molecules being linked. This separation can be critical for maintaining the biological activity of the conjugated molecules.

Overview of Terminal Functional Group Reactivity: Propargyl and Bromide Moieties

The synthetic utility of Propargyl-PEG4-bromide lies in the distinct reactivity of its two terminal functional groups: the propargyl group and the bromide group.

Propargyl Group:

The terminal alkyne of the propargyl group is a versatile functional handle for a variety of chemical transformations. researchgate.netsolechem.eu Its most prominent application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." axispharm.comcd-bioparticles.net This reaction allows for the highly efficient and specific formation of a stable triazole linkage with azide-functionalized molecules. axispharm.comcd-bioparticles.netbroadpharm.com The propargyl group's reactivity is a key feature that makes this compound a valuable tool in bioconjugation and material science. broadpharm.com

Bromide Moiety:

The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. axispharm.comcd-bioparticles.net This allows for the covalent attachment of molecules containing nucleophilic functional groups, such as thiols (-SH) and amines (-NH2). axispharm.comsolubilityofthings.com Bromine is intermediate in reactivity between chlorine and iodine. wikipedia.org The carbon-bromine bond is a common functional group in organic chemistry, where the carbon atom becomes electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity enables the straightforward conjugation of Propargyl-PEG4-bromide to proteins, peptides, and other biomolecules that possess available thiol or amine residues. axispharm.commdpi.com

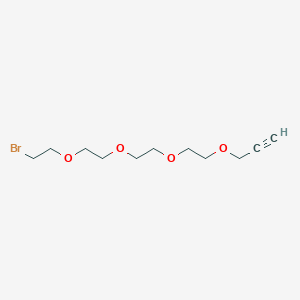

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITLDNUKJCDASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275688 | |

| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308299-09-3 | |

| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308299-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Orthogonal Chemical Transformations Facilitated by Propargyl Peg4 Bromide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Linkage Formation

The CuAAC reaction is a cornerstone of bioconjugation, renowned for its high efficiency, selectivity, and biocompatibility. rsc.org It involves the reaction between the terminal alkyne of Propargyl-PEG4-bromide and an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. biorxiv.orgnih.gov This reaction is highly specific and proceeds under mild conditions, making it ideal for modifying sensitive biological molecules. rsc.orgiris-biotech.de

The widely accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. The catalytic cycle is initiated by the coordination of the Cu(I) ion to the terminal alkyne of Propargyl-PEG4-bromide. This is followed by the coordination of the azide (B81097). A subsequent nucleophilic attack of the acetylide's terminal carbon on the terminal nitrogen of the azide leads to the formation of a six-membered copper(III) metallacycle. uni-muenchen.de This intermediate then undergoes ring contraction to a triazolyl-copper compound, which, after protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle. uni-muenchen.denih.gov The use of a Cu(I) catalyst is crucial as it ensures the high regioselectivity of the reaction, exclusively yielding the 1,4-isomer. rsc.org

Optimizing reaction conditions is critical for achieving high yields and maintaining the integrity of biomolecules during CuAAC. Key parameters include the copper source, a reducing agent, and a stabilizing ligand.

Copper Source and Reducing Agent: While Cu(I) is the active catalyst, it is often more convenient to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270). nih.gov The ascorbate reduces Cu(II) to the active Cu(I) state in situ. nih.gov

Ligands: The Cu(I) ion can be unstable in aqueous solutions and prone to disproportionation. Therefore, stabilizing ligands are essential. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly used ligands that protect the Cu(I) from oxidation and increase the reaction rate. biorxiv.orguni-muenchen.de

Additives and Molar Ratios: In the context of protein modification, such as the PEGylation of interferon β-1b, the addition of detergents like sodium dodecyl sulfate (SDS) can help to expose the reaction site. Furthermore, optimizing the molar ratio of the PEG-alkyne reagent to the biomolecule is crucial. Studies have shown that the addition of an unreactive PEG diol can reduce the required molar excess of the reactive PEG-alkyne, leading to more efficient conjugation.

Below is a table summarizing typical components and their roles in optimizing CuAAC for bioconjugation:

| Component | Role in CuAAC | Common Examples |

| Alkyne Source | One of the two key reactants for triazole formation. | Propargyl-PEG4-bromide |

| Azide Source | The other key reactant for triazole formation. | Azide-modified biomolecules, fluorophores, or drugs |

| Copper(II) Salt | Precursor to the active Cu(I) catalyst. | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalyst. | Sodium Ascorbate |

| Stabilizing Ligand | Protects Cu(I) from oxidation and accelerates the reaction. | TBTA, THPTA |

| Additive | Can improve reaction efficiency by denaturing proteins or reducing reagent excess. | SDS, unreactive PEG diol |

Mechanistic Insights into Cu(I)-Catalyzed [3+2] Cycloaddition

Nucleophilic Substitution Reactions with the Bromide Leaving Group

The bromide end of Propargyl-PEG4-bromide provides a second, orthogonal reactive handle. Bromide is an excellent leaving group, making the carbon atom to which it is attached susceptible to attack by a wide range of nucleophiles. cd-bioparticles.netaxispharm.commedkoo.com This allows for the introduction of a second functional group or molecule after the alkyne has been reacted, or vice versa.

The electrophilic carbon atom attached to the bromide can react with a variety of nucleophiles to form stable covalent bonds. This versatility is a key feature of Propargyl-PEG4-bromide. Common nucleophiles used in these reactions include:

Thiols (-SH): The sulfur atom in a thiol group is a potent nucleophile that readily displaces the bromide to form a stable thioether linkage. axispharm.com This is a common strategy for conjugating molecules to cysteine residues in proteins.

Amines (-NH₂): The nitrogen atom in primary and secondary amines can also act as a nucleophile, attacking the carbon and displacing the bromide to form a secondary or tertiary amine, respectively. axispharm.com This allows for conjugation to lysine (B10760008) residues in proteins or other amine-containing molecules.

Other Nucleophiles: Other nucleophiles such as carboxylates, azides, and phosphines can also be used, further expanding the range of possible modifications.

The table below illustrates the versatility of the bromide leaving group with different nucleophiles:

| Nucleophile | Functional Group | Resulting Linkage |

| Thiol | -SH | Thioether |

| Amine | -NH₂ | Secondary Amine |

| Carboxylate | -COOH | Ester |

| Azide | -N₃ | Azide |

The reactivity of the bromide allows for a two-step functionalization strategy. For instance, the propargyl group can first be "clicked" onto an azide-modified biomolecule. The resulting bioconjugate, now bearing a reactive bromide, can then be treated with a second molecule containing a nucleophilic group. This sequential approach allows for the precise assembly of complex bioconjugates.

An alternative strategy involves first reacting the bromide with a nucleophile to introduce a new functional group, and then using the propargyl group for a subsequent CuAAC reaction. The choice of strategy depends on the specific application and the compatibility of the reactants and conditions.

Versatility of Bromide in Coupling with Various Nucleophiles

Exploiting Orthogonal Reactivity for Sequential Bioconjugation

The true power of Propargyl-PEG4-bromide lies in the orthogonal nature of its two reactive groups. The CuAAC reaction of the alkyne and the nucleophilic substitution of the bromide are chemically independent of each other. This means that one reaction can be performed without interfering with the other, allowing for a high degree of control over the final molecular structure.

This orthogonal reactivity is particularly valuable in the construction of multifunctional molecules. For example, it is possible to first attach a targeting ligand to the propargyl end of the linker via a CuAAC reaction. Then, a therapeutic payload can be attached to the bromide end via a nucleophilic substitution reaction. This results in a targeted drug delivery system where the targeting ligand guides the molecule to its site of action, and the therapeutic payload exerts its effect.

Advanced Research Applications of Propargyl Peg4 Bromide in Chemical Biology and Medicinal Chemistry

Strategies for Bioconjugation in Drug Discovery and Chemical Probes

Propargyl-PEG4-bromide is a heterobifunctional linker that has become a valuable tool in drug discovery and the development of chemical probes. sigmaaldrich.comsigmaaldrich.com Its structure, featuring a propargyl group at one end and a bromide at the other, connected by a flexible four-unit polyethylene (B3416737) glycol (PEG) spacer, allows for specific and efficient conjugation to various biomolecules. cd-bioparticles.netaxispharm.com The propargyl group enables "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-containing molecules. cd-bioparticles.netmedchemexpress.eu The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for attachment to thiol or amine groups. axispharm.com The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments, a crucial property for biological applications. cd-bioparticles.net

Covalent Attachment to Peptides, Proteins, and Antibodies

The unique bifunctional nature of Propargyl-PEG4-bromide allows for its covalent attachment to a wide range of biological macromolecules, including peptides, proteins, and antibodies. medchemexpress.euaxispharm.com The propargyl end of the linker can be reacted with an azide-modified biomolecule through CuAAC, a highly efficient and specific reaction. cd-bioparticles.netmedchemexpress.eu This "click chemistry" approach is widely used for bioconjugation because it proceeds under mild conditions and generally does not interfere with the biological function of the molecules involved. axispharm.comaxispharm.com

Alternatively, the bromide end of Propargyl-PEG4-bromide can be used to attach the linker to proteins via nucleophilic substitution reactions with the side chains of amino acids such as cysteine (containing a thiol group) or lysine (B10760008) (containing an amine group). axispharm.comsigmaaldrich.com This versatility in conjugation chemistry makes Propargyl-PEG4-bromide a key reagent for creating custom therapeutic agents and research tools. axispharm.comaxispharm.com For instance, it can be used to link a targeting protein, like an antibody, to a therapeutic payload or a diagnostic marker. medchemexpress.eu

Functionalization of Liposomes and Nanoparticles for Biomedical Use

The application of Propargyl-PEG4-bromide extends to the surface modification of liposomes and nanoparticles for biomedical purposes. axispharm.comnih.gov These nanocarriers are increasingly used for targeted drug delivery, and their surfaces can be functionalized to improve their therapeutic efficacy and pharmacokinetic profiles. mdpi.commdpi.com

The PEG spacer in Propargyl-PEG4-bromide is particularly advantageous in this context. PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is known to increase solubility and stability, and reduce immunogenicity. axispharm.comsigmaaldrich.com By incorporating Propargyl-PEG4-bromide into the lipid bilayer of liposomes or attaching it to the surface of nanoparticles, researchers can create nanocarriers with enhanced properties. nih.govmdpi.com The terminal propargyl group then provides a reactive handle for attaching targeting ligands, such as antibodies or peptides, via click chemistry. cd-bioparticles.netaxispharm.com This strategy allows for the precise and stable attachment of targeting moieties, leading to improved delivery of the therapeutic payload to specific cells or tissues. axispharm.com

Development of Antibody-Drug Conjugates (ADCs) Utilizing Propargyl-PEG4-bromide Linkers

Propargyl-PEG4-bromide is classified as a non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs). medchemexpress.eumedchemexpress.comfujifilm.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. fujifilm.com The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. fujifilm.comnih.gov

Design Considerations for Non-Cleavable ADC Linkers

Non-cleavable linkers, such as those derived from Propargyl-PEG4-bromide, are designed to be stable in the bloodstream. fujifilm.comnih.gov The release of the cytotoxic payload from an ADC with a non-cleavable linker relies on the internalization of the entire ADC by the target cancer cell and subsequent degradation of the antibody component within the lysosome. americanpharmaceuticalreview.com This mechanism helps to minimize the off-target toxicity that can occur with premature drug release in circulation. nih.gov

The design of non-cleavable linkers involves careful consideration of factors such as linker length and hydrophilicity. rsc.org The linker must be long enough to avoid interfering with the antibody's ability to bind to its target antigen, yet not so long that it compromises the stability or pharmacokinetic properties of the ADC. explorationpub.com The hydrophilic PEG spacer in Propargyl-PEG4-bromide can help to offset the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and faster clearance from the body. sigmaaldrich.comnih.gov

Impact of PEG Spacer Length on ADC Pharmacokinetics

The length of the PEG spacer in an ADC linker has a significant impact on the pharmacokinetics of the conjugate. sigmaaldrich.com Research has shown that increasing the length of the PEG spacer can lead to improved pharmacokinetic profiles, including slower clearance and increased plasma exposure of the ADC. sigmaaldrich.comaacrjournals.org

A study evaluating the effect of PEG spacer length (ranging from 2 to 24 PEG units) on the pharmacokinetics of a DAR8 (drug-to-antibody ratio of 8) ADC demonstrated a clear relationship between PEG length and clearance. sigmaaldrich.com ADCs with no or very short PEG spacers exhibited high clearance rates. In contrast, ADCs with longer PEG spacers (8, 12, and 24 units) had stabilized clearance and were able to maintain plasma concentrations similar to the unconjugated antibody. sigmaaldrich.com Specifically, ADCs with a PEG8 spacer or longer showed superior in vivo anti-tumor activity. nih.govaacrjournals.org This improved pharmacokinetic behavior is attributed to the ability of the PEG chains to create a hydrophilic shield around the hydrophobic payload, reducing its interaction with plasma proteins and clearance mechanisms. sigmaaldrich.com Furthermore, increasing the PEG length has been shown to positively affect pharmacodynamics and increase the tolerability and survival rates in mouse models. sigmaaldrich.com

Table 1: Impact of PEG Spacer Length on ADC Properties

| PEG Spacer Length | Effect on Pharmacokinetics | Effect on In Vivo Efficacy | Reference |

| Short (e.g., PEG2) | Higher clearance | Less effective | sigmaaldrich.com |

| Medium (e.g., PEG4) | Moderate clearance | Moderately effective | sigmaaldrich.comrsc.org |

| Long (e.g., PEG8, PEG12, PEG24) | Slower clearance, increased plasma exposure | Superior anti-tumor activity | sigmaaldrich.comnih.govaacrjournals.org |

Application in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

Propargyl-PEG4-bromide is also a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.eumedchemexpress.com PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. precisepeg.com A typical PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. biochempeg.com

The hydrophilic nature of the PEG spacer can improve the water solubility and cell permeability of the PROTAC molecule. biochempeg.comjenkemusa.com The defined length of the PEG4 unit allows for systematic modifications to optimize the distance between the two ligands for efficient ternary complex formation. biochempeg.com The terminal propargyl and bromide groups of Propargyl-PEG4-bromide provide versatile handles for conjugating the POI ligand and the E3 ligase ligand, facilitating the rapid assembly and screening of PROTAC libraries to identify effective degraders. medchemexpress.eubiochempeg.com

Engineering of PROTAC Linkers for E3 Ubiquitin Ligase Recruitment

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively eliminate disease-causing proteins. medchemexpress.com These bifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker's role is crucial, as its composition and length significantly influence the physicochemical properties and biological activity of the PROTAC. nih.gov

Propargyl-PEG4-bromide serves as a valuable building block in the synthesis of these PROTAC linkers. medchemexpress.com Its structure allows for a modular and efficient assembly of PROTACs. The bromide end of the molecule can be reacted with a nucleophile, such as an amine or thiol group on a ligand for an E3 ubiquitin ligase (like cereblon or VHL). The propargyl group on the other end provides a reactive handle for attaching the second ligand, which targets the specific protein intended for degradation. axispharm.com This attachment is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. cd-bioparticles.net

The PEG4 portion of the linker is not merely a spacer; it imparts favorable properties to the final PROTAC molecule. The hydrophilic nature of the PEG chain can improve the solubility of the entire construct in aqueous biological environments, which is often a challenge for complex small molecules. cd-bioparticles.net Furthermore, the flexibility and defined length of the PEG4 chain are critical for optimizing the spatial orientation of the two ligands. This optimization is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, which is a prerequisite for efficient protein degradation. nih.gov The precise adjustments of linker length, shape, and attachment points are critical for successful PROTAC development. precisepeg.com

| Feature of Propargyl-PEG4-bromide | Role in PROTAC Linker Engineering |

| Bromide Group | Reactive site for nucleophilic substitution, enabling attachment to an E3 ligase ligand. axispharm.com |

| Propargyl Group | Enables "click chemistry" (CuAAC) for conjugation with an azide-modified target protein ligand. cd-bioparticles.net |

| PEG4 Spacer | Enhances aqueous solubility and provides optimal length and flexibility for ternary complex formation. cd-bioparticles.net |

Mechanisms of Targeted Protein Degradation via PROTAC Technology

The ultimate goal of a PROTAC is to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein. medchemexpress.com The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. cd-bioparticles.net This event brings the target protein into close proximity with the E3 ligase. nih.gov

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. cd-bioparticles.net This poly-ubiquitination acts as a molecular "tag," marking the protein for destruction. The tagged protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for breaking down unwanted or damaged proteins in the cell. A key feature of this mechanism is its catalytic nature; after the target protein is ubiquitinated and released, the PROTAC molecule can dissociate and engage another target protein and E3 ligase, initiating another cycle of degradation. cd-bioparticles.net This allows a small amount of the PROTAC to induce the degradation of a large number of target proteins. cd-bioparticles.net

The design of the linker, for which Propargyl-PEG4-bromide is a key component, is instrumental in this process. The linker must be long enough to span the distance between the binding sites of the target protein and the E3 ligase without causing steric hindrance, yet rigid enough to facilitate a stable ternary complex. The PEG4 linker's flexibility and hydrophilicity contribute to achieving the necessary conformation for efficient ubiquitination.

Integration into Advanced Drug Delivery Systems

The properties of Propargyl-PEG4-bromide make it a valuable tool for developing advanced drug delivery systems designed to improve the therapeutic index of drugs by increasing their efficacy and reducing side effects.

PEGylation to Enhance Systemic Circulation and Biocompatibility

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules or nanoparticles, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. nih.gov The PEG4 component of Propargyl-PEG4-bromide contributes to this effect. When incorporated into a drug conjugate or nanoparticle, the hydrophilic PEG chains create a "stealth" effect, shielding the therapeutic agent from the host's immune system. preprints.orgresearchgate.net This shielding reduces opsonization (the process by which particles are marked for phagocytosis) and subsequent clearance by the mononuclear phagocyte system, primarily in the liver and spleen. nih.gov

By evading the immune system, PEGylated drugs or drug carriers can remain in systemic circulation for longer periods. nih.govpreprints.org This extended circulation time can lead to increased accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. researchgate.net Furthermore, the biocompatible nature of PEG helps to minimize immunogenic responses that might otherwise be triggered by the drug or its carrier. preprints.orgresearchgate.net The hydrophilic PEG spacer also increases the solubility of the conjugated molecule in aqueous media, which is beneficial for formulation and administration. cd-bioparticles.net

| Benefit of PEGylation | Mechanism |

| Prolonged Circulation | Shields from immune cells, reducing clearance by the mononuclear phagocyte system. nih.gov |

| Enhanced Biocompatibility | Reduces immunogenicity of the conjugated therapeutic. preprints.orgresearchgate.net |

| Increased Solubility | The hydrophilic nature of the PEG chain improves solubility in aqueous environments. cd-bioparticles.net |

Ligand-Targeted Drug Delivery Approaches

Propargyl-PEG4-bromide is instrumental in constructing ligand-targeted drug delivery systems. axispharm.comcd-bioparticles.net In this approach, a targeting ligand—a molecule that binds specifically to a receptor overexpressed on the surface of target cells (e.g., cancer cells)—is attached to a drug or drug-loaded nanoparticle. This ensures that the therapeutic payload is delivered preferentially to the site of disease, minimizing exposure to healthy tissues.

The bifunctional nature of Propargyl-PEG4-bromide is ideal for this purpose. For instance, the bromide end can be used to attach the linker to the drug molecule, while the propargyl end can be "clicked" onto an azide-modified targeting ligand, such as a peptide, antibody fragment, or small molecule. axispharm.com This modular approach allows for the combination of various drugs and targeting moieties to create highly specific delivery vehicles. The PEG4 spacer again plays a crucial role by providing a flexible and hydrophilic connection that ensures both the drug and the targeting ligand can function optimally without interfering with each other.

Molecular Imaging Agent Conjugation for Preclinical Research

In preclinical research, molecular imaging is essential for visualizing and quantifying biological processes at the molecular level in living organisms. Propargyl-PEG4-bromide can be used to conjugate imaging agents, such as fluorescent dyes or radioisotope chelators, to targeting molecules for applications like positron emission tomography (PET). researchgate.netnih.gov

For example, a targeting molecule, such as a peptide that binds to a tumor-specific receptor, can be modified with an azide (B81097) group. nih.gov Separately, an imaging agent can be attached to the bromide end of Propargyl-PEG4-bromide. The two components can then be joined using the copper-catalyzed click reaction between the propargyl and azide groups. cd-bioparticles.netnih.gov This creates a targeted imaging probe that can be administered to a preclinical model. The probe will accumulate at the target site, allowing for non-invasive visualization and monitoring of disease progression or response to therapy. The PEG4 linker in this context helps to improve the solubility and pharmacokinetic profile of the imaging probe, leading to clearer images with better signal-to-noise ratios. nih.gov

Functionalization of Advanced Materials and Nanosystems with Propargyl Peg4 Bromide

Surface Modification of Nanomaterials via Click Chemistry

The ability to precisely control the surface chemistry of nanomaterials is crucial for their application in various fields. Click chemistry offers a highly efficient and specific method for surface functionalization. thno.org Propargyl-PEG4-bromide serves as a key reagent in this context, providing a platform for attaching a wide range of molecules to nanomaterial surfaces under mild, often aqueous, conditions. thno.orgmdpi.com

Covalent functionalization is a robust method for modifying the properties of carbon nanomaterials like carbon nanotubes (CNTs) and graphene, enhancing their stability and processability. rsc.org The introduction of functional groups can tailor their solubility, hydrophilicity, and biocompatibility. rsc.orgmdpi.com

Propargyl-PEG4-bromide can be used in a multi-step process to functionalize these sp²-hybridized carbon structures. One common strategy involves first introducing azide (B81097) groups onto the surface of graphene oxide (GO) or CNTs. mdpi.com The azide-functionalized carbon nanomaterial can then be reacted with Propargyl-PEG4-bromide via the CuAAC click reaction. This process covalently grafts the PEGylated alkyne linker onto the nanomaterial surface. The terminal bromide group remains available for subsequent reactions, allowing for the attachment of other functional moieties. Alternatively, an alkyne group can be directly linked to the carbon surface, which can then react with an azide-terminated molecule. rsc.org Researchers have utilized click chemistry to modify graphene and CNTs to improve their applicability in biosensing and create new functional materials. mdpi.comdcchemicals.com

Table 1: Research Findings on Covalent Functionalization of Carbon Nanomaterials

| Nanomaterial | Functionalization Strategy | Key Reagents | Purpose/Outcome | Citation |

| Graphene Oxide (GO) | Azide groups introduced onto GO backbone, followed by "clicking" with an alkyne. | Graphene-azide platform, ethynylferrocene | Validation of the platform for further click chemistry reactions. | mdpi.com |

| Carbon Nanotubes (CNTs) | Nucleophilic addition and electrophilic trapping to link alkynyl groups. | Propargyl bromide | Introduction of alkyne functionalities for subsequent click reactions. | rsc.org |

| Graphene | Covalent modification via radical decarboxylation of carboxylic acids. | Carboxylic acids, redox-active esters | Conjugation of small molecules and polymers to graphene surfaces. | nih.gov |

| Single-Walled Carbon Nanotubes (SWCNTs) | Introduction of quantum defects using diazonium chemistry to create anchor points. | Diazonium salts, Fmoc-protected phenylalanine | Attachment of peptides and proteins while preserving near-infrared fluorescence. | nih.gov |

Surface engineering is critical for the biomedical application of magnetic nanoparticles (MNPs) and quantum dots (QDs), ensuring biocompatibility and enabling targeted delivery. science.govnih.gov Propargyl-PEG4-bromide is utilized to install a versatile chemical handle on the surfaces of these nanoparticles.

For iron oxide-based MNPs, surface functionalization is essential to prevent aggregation and provide sites for bioconjugation. nih.govresearchgate.net In one approach, MNPs are coated with polymers containing azide or alkyne groups during their synthesis. researchgate.net For instance, MNPs prepared with an azide-functionalized PEG coating can be subsequently reacted with Propargyl-PEG4-bromide. More commonly, the propargyl group of the linker is used to attach it to an azide-modified nanoparticle surface, leaving the bromide end available for further functionalization. cd-bioparticles.netaxispharm.com

Similarly, the surfaces of QDs, which are semiconductor nanocrystals, must be modified to render them water-soluble and biocompatible for in vivo imaging. nih.gov The propargyl group of the linker can react with azide groups on the QD surface via click chemistry, while the PEG chain enhances hydrophilicity. cd-bioparticles.netthno.org This strategy allows for the creation of stable, functional QDs for applications in diagnostics and bioimaging. nih.govresearchgate.net

Covalent Functionalization of Carbon Nanotubes and Graphene Derivatives

Design and Synthesis of Functional Polymeric Materials

Propargyl-PEG4-bromide is a valuable building block in polymer chemistry, enabling the synthesis of complex and functional polymeric architectures. Its dual reactivity allows it to be incorporated into polymers through various strategies, leading to materials with tailored properties. mdpi.com

Controlled/living radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with well-defined molecular weights, architectures, and functionalities. acs.org Propargyl-PEG4-bromide can be used in these systems in several ways.

The bromide end of the molecule can act as an initiator for ATRP, allowing for the growth of a polymer chain from the linker. This results in a polymer with a terminal propargyl group, which is then available for post-polymerization modification via click chemistry. This "grafting from" approach is highly efficient for creating polymer brushes on surfaces or synthesizing block copolymers. nih.gov

Alternatively, in a "grafting to" strategy, a pre-formed polymer with azide side chains can be reacted with Propargyl-PEG4-bromide. nih.gov This method is useful for attaching PEG chains with a reactive bromide terminus onto a polymer backbone. For example, arborescent (dendritic) polymers have been synthesized by reacting an acetylene-functionalized polystyrene substrate with azide-terminated side chains, demonstrating the utility of alkyne groups in creating complex architectures.

Table 2: Polymerization and Grafting Strategies Involving Alkyne/Bromide Functionalities

| Polymerization Method | Strategy | Role of Propargyl/Bromide Moiety | Resulting Architecture | Citation |

| Atom Transfer Radical Polymerization (ATRP) | "Grafting from" | Bromide acts as initiator; propargyl group is the terminal function. | Linear polymer with a terminal alkyne. | acs.org |

| Click Chemistry Coupling | "Grafting to" | Propargyl group reacts with azide-functionalized polymer backbone. | Graft copolymer. | nih.gov |

| Williamson Etherification | Substrate functionalization | Propargyl bromide reacts with hydroxyl groups on a substrate. | Alkyne-functionalized substrate for subsequent grafting. | doi.org |

| Single Electron Transfer–Living Radical Polymerization (SET-LRP) | Combination with thio-bromo "click" chemistry | Used to create complex polymer structures. | Dendritic macromolecules. | acs.org |

"Smart" polymers are materials that respond to external stimuli such as changes in pH or temperature. mpg.de The synthesis of such materials often involves combining different polymer blocks with distinct properties. Propargyl-PEG4-bromide can facilitate the construction of these advanced architectures.

For example, a temperature-responsive polymer block grown via ATRP from a bromide initiator can be linked to a biomolecule or another polymer block using the terminal propargyl group. The inherent hydrophilicity and biocompatibility of the PEG spacer are advantageous in these systems, particularly for biomedical applications. researchgate.net Novel heterobifunctional PEG derivatives, synthesized from a starting polymer and modified to have a propargyl terminus, can be used to construct smart vehicles for various research applications. mdpi.com The ability to create well-defined block copolymers and other complex structures is essential for developing next-generation materials for research. acs.org

Controlled Polymerization and Grafting Strategies

Application in Biosensor and Diagnostic Platform Development

The functionalization of surfaces and materials using Propargyl-PEG4-bromide is a key step in the development of advanced biosensors and diagnostic platforms. thno.org The reliability and specificity of click chemistry make it an ideal tool for immobilizing biorecognition elements (e.g., antibodies, nucleic acids) onto sensor surfaces while maintaining their biological activity. mdpi.com

Electrochemical biosensors, for instance, have been constructed on glassy carbon electrodes modified with azide groups. nih.gov These azide-terminated surfaces can then be conjugated with alkyne-bearing molecules, such as Propargyl-PEG4-bromide, to create a functional interface. This interface can be further modified by attaching enzymes or other reporters to the bromide terminus for signal generation. This strategy has been used to create sensors for various analytes, including Cu(II) ions and biological macromolecules. mdpi.comnih.gov

In the realm of diagnostics, the development of radiopharmaceuticals and imaging agents often relies on the stable conjugation of chelators or probes. Technetium-99m (99mTc) is a widely used isotope for diagnostic imaging. iaea.org Chelating ligands functionalized with an alkyne group can be synthesized from propargyl bromide and subsequently "clicked" onto azide-modified biomolecules to create targeted imaging agents. iaea.org Similarly, this linker can be used to develop dual-modality imaging probes, for example, by attaching both a fluorescent dye and a radiolabel to a targeting scaffold. mdpi.com

Future Perspectives and Emerging Research Directions for Propargyl Peg4 Bromide

Innovations in Propargyl-PEG4-bromide Mediated Synthesis and Derivatization

The core utility of Propargyl-PEG4-bromide lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The propargyl group is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable triazole linkage with azide-containing molecules. medchemexpress.comcd-bioparticles.netaxispharm.com Concurrently, the bromide atom serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiols and amines. cd-bioparticles.netaxispharm.com

Future research is focused on leveraging these functionalities to create more complex and tailored molecular architectures. Innovations are expected in the following areas:

Novel Heterobifunctional Linkers: While Propargyl-PEG4-bromide is itself a linker, it is also being used as a foundational scaffold to synthesize a new generation of more sophisticated heterobifunctional linkers. By reacting the bromide with nucleophiles that introduce other functional groups, researchers can create linkers with diverse reactivity. For instance, reaction with cysteamide can introduce a thiol group, or reaction with tert-butyl carbazate (B1233558) can yield a hydrazide group. mdpi.com These new linkers can then participate in a wider array of bioconjugation strategies.

Controlled Polymer Architectures: The principles used to synthesize Propargyl-PEG4-bromide from tetraethylene glycol can be extended to other polyethylene (B3416737) glycol chains of varying lengths (e.g., PEG6, PEG8). nih.govbroadpharm.com This allows for precise control over the length and, consequently, the physicochemical properties of the resulting linker. Future work will likely involve the synthesis of a library of such linkers to fine-tune the spacing and solubility of the final bioconjugates. nih.gov

Advanced Purification and Synthesis Techniques: Efficient synthesis and purification are critical for the widespread adoption of Propargyl-PEG4-bromide and its derivatives. Current methods often involve silica (B1680970) gel column chromatography to separate the desired monopropargylated product from starting materials and dialkylated byproducts. nih.gov Future research may focus on developing more scalable and efficient purification methods, potentially utilizing flow chemistry platforms for more controlled and reproducible synthesis. researchgate.net

Potential for Novel Therapeutic and Diagnostic Modality Development

The unique properties of Propargyl-PEG4-bromide make it an attractive component in the development of novel therapeutics and diagnostics. The hydrophilic PEG4 spacer is particularly advantageous as it can increase the aqueous solubility of conjugated molecules, a crucial factor for in vivo applications. cd-bioparticles.netaxispharm.com

Therapeutic Applications:

A significant area of development is in the construction of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) .

ADCs: These are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug (payload). fujifilm.com Propargyl-PEG4-bromide can act as a non-cleavable linker to connect the antibody to the payload. medchemexpress.comchemsrc.com The propargyl group can be used to "click" onto an azide-modified payload, while the bromide can be displaced by a nucleophilic side chain on the antibody, or more commonly, the entire linker-payload construct is attached to the antibody. The PEG spacer helps to improve the pharmacokinetics of the ADC. fujifilm.com

PROTACs: These are small molecules designed to hijack the cell's natural protein disposal system to degrade specific target proteins. medchemexpress.com A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com Propargyl-PEG4-bromide is used as a PEG-based linker in the synthesis of PROTACs, with its length and flexibility being critical for optimal ternary complex formation and subsequent protein degradation. medchemexpress.comprecisepeg.com

Diagnostic Applications:

The ability to attach imaging agents to biomolecules is fundamental to many diagnostic techniques.

Molecular Imaging Probes: Propargyl-PEG4-bromide can be used to link imaging agents, such as fluorescent dyes or positron emission tomography (PET) probes, to targeting moieties like peptides or antibodies. mdpi.comscispace.com For example, a targeting ligand could be modified with an azide (B81097), allowing for the efficient attachment of a propargyl-containing imaging agent via click chemistry. The PEG spacer can enhance the solubility and in vivo behavior of the resulting probe.

Expanding Applications in Bioorthogonal Chemistry and In Vivo Studies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govreading.ac.uk The CuAAC reaction, for which the propargyl group of Propargyl-PEG4-bromide is a substrate, is a prime example of a bioorthogonal reaction. nih.gov

The application of Propargyl-PEG4-bromide in this field is poised for significant growth:

Q & A

Basic Question

- Methodological Answer : Begin by screening variables such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and molar ratios of Propargyl-PEG4-bromide to substrates. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For reproducibility, document reaction kinetics under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Validate purity via H NMR and mass spectrometry .

- Example Framework : Apply the PICOT model:

- P opulation: Propargyl-PEG4-bromide and target substrate (e.g., azide-bearing molecule).

- I ntervention: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- C omparison: Alternative coupling methods (e.g., strain-promoted click chemistry).

- O utcome: Reaction yield, purity, and scalability.

- T ime: Reaction duration optimization (e.g., 2–24 hours).

What analytical techniques are critical for characterizing Propargyl-PEG4-bromide stability in aqueous buffers?

Basic Question

-

Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation and size-exclusion chromatography (SEC) for molecular weight distribution. Monitor hydrolytic degradation via H NMR by tracking bromide displacement over time. For accelerated stability studies, incubate samples at 37°C and pH 7.4 (PBS buffer), analyzing aliquots at 0, 24, and 48 hours. Compare with freeze-dried controls to isolate degradation pathways .

-

Data Table Example :

Condition Degradation Rate (%/hour) Aggregation (PDI) pH 7.4, 25°C 0.12 0.18 pH 7.4, 37°C 0.35 0.25 pH 5.0, 25°C 0.08 0.15

How can researchers resolve contradictions in reported solubility profiles of Propargyl-PEG4-bromide across studies?

Advanced Question

- Methodological Answer : Conduct a meta-analysis of literature data, categorizing studies by solvent systems (e.g., polar aprotic vs. aqueous) and purification methods (e.g., dialysis vs. precipitation). Replicate key experiments under standardized conditions, using differential scanning calorimetry (DSC) to quantify crystallinity. Apply the FINER criteria to evaluate study feasibility and relevance:

- F easible: Ensure access to identical reagents (e.g., PEG4-bromide batch consistency).

- I nteresting: Investigate discrepancies in biological vs. synthetic applications.

- N ovel: Propose solvent additives (e.g., cyclodextrins) to enhance solubility.

- E thical: Disclose batch variability in publications.

- R elevant: Align findings with drug-delivery or materials science goals .

What strategies improve reproducibility when using Propargyl-PEG4-bromide in multi-step organic syntheses?

Advanced Question

- Methodological Answer : Implement a modular workflow :

- Step 1 : Pre-functionalize Propargyl-PEG4-bromide with photolabile or enzyme-cleavable groups to minimize side reactions.

- Step 2 : Use automated liquid handlers for precise reagent dispensing.

- Step 3 : Validate intermediates via LC-MS at each step.

- Step 4 : Share raw NMR and chromatographic data in supplementary materials for peer validation.

- Critical Considerations :

- Batch-to-batch variability in PEG chain length (use MALDI-TOF for quality control).

- Storage conditions (-20°C under argon) to prevent oxidation .

How should researchers design in vitro vs. in vivo studies to evaluate Propargyl-PEG4-bromide biocompatibility?

Advanced Question

- Methodological Answer :

- In Vitro : Screen cytotoxicity using ISO 10993-5 guidelines (e.g., MTT assay on HEK293 cells). Test hemocompatibility via erythrocyte lysis assays at 0.1–1 mg/mL concentrations.

- In Vivo : Use BALB/c mice to assess acute toxicity (dose range: 10–100 mg/kg). Monitor serum bromide levels via ion chromatography to quantify metabolic byproducts.

- Statistical Design : Apply ANOVA with post-hoc Tukey tests for dose-response comparisons. Report effect sizes and confidence intervals to address biological variability .

What computational tools predict the reactivity of Propargyl-PEG4-bromide in complex biological environments?

Advanced Question

- Methodological Answer :

- Density Functional Theory (DFT) : Model the energy barrier for bromide displacement in aqueous vs. lipid environments (software: Gaussian or ORCA).

- Molecular Dynamics (MD) : Simulate PEG4 chain flexibility in serum proteins (e.g., albumin) using GROMACS.

- Data Integration : Cross-validate simulations with experimental SPR (surface plasmon resonance) binding assays .

How can researchers mitigate side reactions during Propargyl-PEG4-bromide functionalization?

Advanced Question

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.